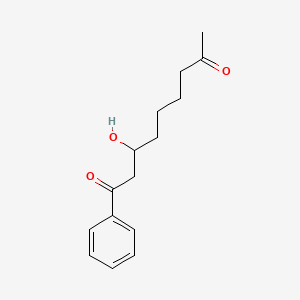
Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate: is a chemical compound with the molecular formula C33H62O6 It is a type of ester derived from propane-1,2,3-tricarboxylic acid, where three decyl groups are attached to the carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and decanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Propane-1,2,3-tricarboxylic acid and decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics. It is also employed in the synthesis of other complex organic molecules.
Biology and Medicine: In biological research, this compound can be used as a model ester to study esterification and hydrolysis reactions
Industry: In the industrial sector, this compound is used as a lubricant additive to improve the performance and longevity of lubricants. It is also utilized in the production of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under specific conditions, releasing the corresponding acids and alcohols. This property is exploited in various applications, including drug delivery and polymer modification.
Comparación Con Compuestos Similares
Tris(2-ethylhexyl) 2-methylpropane-1,2,3-tricarboxylate: Similar ester with 2-ethylhexyl groups instead of decyl groups.
Tris(trimethylsilyl) 2-methylpropane-1,2,3-tricarboxylate: Contains trimethylsilyl groups, offering different chemical properties.
Uniqueness: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate is unique due to its long decyl chains, which provide specific hydrophobic properties and enhance its performance as a plasticizer and lubricant additive. The presence of decyl groups also influences its reactivity and solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
114629-86-6 |
|---|---|
Fórmula molecular |
C37H70O6 |
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
tris-decyl 2-methylpropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C37H70O6/c1-5-8-11-14-17-20-23-26-29-41-34(38)32-37(4,36(40)43-31-28-25-22-19-16-13-10-7-3)33-35(39)42-30-27-24-21-18-15-12-9-6-2/h5-33H2,1-4H3 |
Clave InChI |
XIJJYGPJPAWPTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CC(C)(CC(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


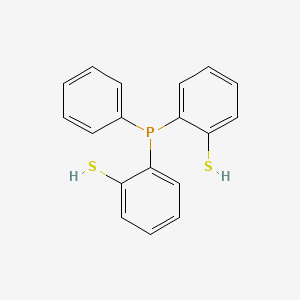
acetate](/img/structure/B14310976.png)

![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
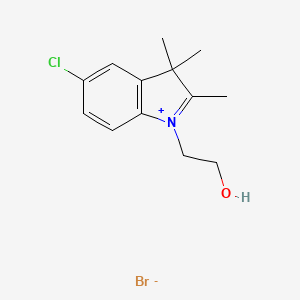
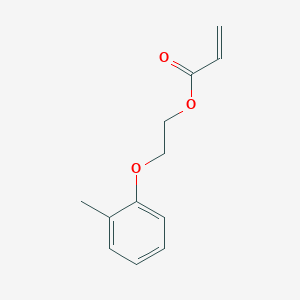
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
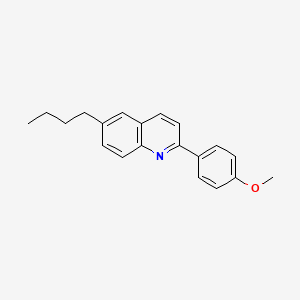
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)



